Diethyl(prop-1-ynyl)ammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate is an organic compound with the molecular formula C7H15NO4S and a molecular weight of 209.2633 g/mol . This compound is known for its unique structure, which includes a prop-1-ynyl group attached to a diethylammonium moiety, and it is often used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(prop-1-ynyl)ammonium hydrogen sulphate typically involves the reaction of diethylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting diethyl(prop-1-ynyl)amine is then treated with sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The prop-1-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of diethylamine and other simpler amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl(prop-1-ynyl)ammonium hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The prop-1-ynyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylammonium hydrogen sulphate: Lacks the prop-1-ynyl group, resulting in different chemical properties.
Prop-1-ynylammonium hydrogen sulphate: Lacks the diethyl groups, leading to variations in reactivity and applications.
Uniqueness
Diethyl(prop-1-ynyl)ammonium hydrogen sulphate is unique due to the presence of both diethyl and prop-1-ynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
84522-26-9 |
---|---|
Molekularformel |
C7H15NO4S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
diethyl(prop-1-ynyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C7H13N.H2O4S/c1-4-7-8(5-2)6-3;1-5(2,3)4/h5-6H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
NWDRUZRGKVVHMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C#CC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.